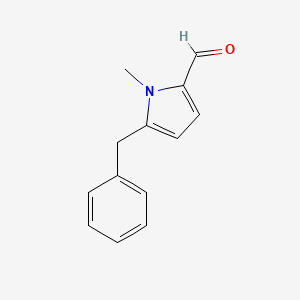

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-benzyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUMBMUENPXDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 5-benzyl-1-methylpyrrole, which is then oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: 5-Benzyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 5-Benzyl-1-methyl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications across chemistry, biology, medicine, and industry, supported by data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

Chemistry

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are significant in developing new materials and pharmaceuticals.

Biology

Research has indicated that this compound exhibits potential biological activity:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further medicinal chemistry research.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Drug Development : Its structural properties allow for modifications that can enhance bioactivity against specific diseases.

Industry

This compound is also used in the production of specialty chemicals, dyes, and pigments due to its distinct chemical properties.

| Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 µg/mL |

| Antifungal | Candida albicans | 6.25 µg/mL |

| Anticancer (CML cells) | Various cancer cell lines | IC50 = 0.35 µM |

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of compounds like this compound:

| Compound | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrrole derivative | Antibacterial | 3.12 |

| Compound B | Benzamide derivative | Anticancer (CML cells) | 0.35 |

| Compound C | Pyridine derivative | Antiviral (HCV) | 0.26 |

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various pyrrole derivatives, including this compound. Modifications to the pyrrole ring significantly enhanced antibacterial potency against common pathogens.

Case Study 2: Cancer Cell Line Response

In vitro experiments assessed the response of colon cancer cells to treatments involving this compound. Results indicated that prolonged exposure led to significant apoptosis rates, particularly when combined with autophagy inhibitors, suggesting a dual mechanism of action.

Mechanism of Action

The mechanism of action of 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyl and methyl groups may influence the compound’s binding affinity and specificity for different biological targets.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the benzyl group, resulting in different chemical properties and reactivity.

5-Benzyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its biological activity and applications.

5-Benzyl-1-methyl-1H-pyrrole-3-carbaldehyde:

Uniqueness

5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific combination of functional groups and their positions on the pyrrole ring

Biological Activity

5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest in the field of medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a benzyl and a methyl group at specific positions. This structural configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are essential for its functional applications in medicinal chemistry.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

- The compound has shown promising antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics .

2. Anticancer Properties

- Research indicates that derivatives of pyrrole compounds, including this one, exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

3. Antifungal Effects

- There is evidence supporting the antifungal activity of this compound against various fungal strains, making it a potential candidate for treating fungal infections .

4. Antioxidant Activity

- The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in preventing cellular damage .

The biological effects of this compound can be attributed to several mechanisms:

- Target Interaction : Similar to other pyrrole derivatives, this compound may interact with specific cellular targets that modulate biological pathways involved in inflammation, cancer progression, and microbial resistance.

- Biochemical Pathways : It is suggested that the compound influences biochemical pathways related to cell signaling and metabolic processes. For instance, it may affect the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which is critical for the pathogen's survival .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

Q & A

Q. What are the most reliable synthetic routes for 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via transition metal-free ethynylation of pyrrole derivatives. A general procedure involves reacting substituted pyrroles with alkynes under basic conditions (e.g., KOH/DMSO) to introduce ethynyl groups at the 5-position . For benzyl-substituted variants, nucleophilic substitution or Pd-catalyzed cross-coupling reactions may follow to install the benzyl group. NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity, with yields typically ranging from 60% to 85% depending on substituents .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies aldehydic protons (δ ~9.5–10.5 ppm) and aromatic/heterocyclic resonances. ¹³C NMR confirms the carbonyl carbon (δ ~180–190 ppm) .

- X-ray Crystallography : SHELX software is widely used for solving crystal structures, particularly to resolve steric effects from the benzyl group .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What are common reactivity patterns of the aldehyde group in this compound?

The aldehyde at the 2-position undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel with active methylenes). The pyrrole ring’s electron-rich nature facilitates electrophilic substitutions at the 4- and 5-positions, enabling further functionalization .

Advanced Research Questions

Q. How can contradictory results in ethynylation reactions be resolved?

Ethynylation failures (e.g., recovery of starting material under basic conditions) may arise from resonance stabilization of the aldehyde, reducing electrophilicity. Optimizing reaction parameters—such as using polar aprotic solvents (DMSO), lower temperatures (−5°C), or alternative bases (e.g., NaH)—can mitigate this. Metal-free methods (e.g., Knoevenagel) or pre-activation of the aldehyde as an imine may also improve yields .

Q. How is this compound applied in synthesizing BODIPY dyes?

The aldehyde serves as a precursor in dipyrromethene synthesis. Self-condensation with phosphorus oxychloride generates chlorinated azafulvene intermediates, which are trapped as BF₂ complexes to form symmetric BODIPY dyes. Yields exceed 70% under modified conditions, with fluorescence properties tunable via substituents .

Q. What role does it play in coordination chemistry?

The aldehyde and pyrrole nitrogen can act as ligands. Schiff base formation with ethylenediamine or other diamines produces tetradentate ligands for transition metals (e.g., Mn²⁺), studied for catalytic or magnetic properties. Cyclic voltammetry and EPR spectroscopy are used to analyze redox behavior .

Q. What safety considerations are critical during synthesis?

Q. How do substituents influence spectroscopic properties?

Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting ¹H NMR peaks upfield. IR spectroscopy reveals C=O stretching frequencies (~1680 cm⁻¹), which vary with conjugation. TD-DFT calculations can predict UV/Vis absorption maxima for derivatives .

Q. What challenges arise in crystallographic studies of this compound?

The benzyl group introduces steric hindrance, complicating crystal packing. High-resolution data (≤0.8 Å) and SHELXL refinement are essential. Twinning or disorder may require alternative space groups (e.g., P2₁/c) .

Q. How can computational modeling predict reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model resonance stabilization of the aldehyde and frontier molecular orbitals. Fukui indices identify nucleophilic/electrophilic sites, guiding regioselective modifications. MD simulations assess solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.